molecular formula C24H29ClN4O4 B2720248 N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922015-38-1

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2720248
CAS No.: 922015-38-1
M. Wt: 472.97
InChI Key: MIYXQCCAGHODQY-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O4 and its molecular weight is 472.97. The purity is usually 95%.
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Biological Activity

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a complex structure that suggests multifaceted interactions with biological systems, making it a candidate for further research into its therapeutic applications.

  • Molecular Formula : C25H31ClN4O3
  • Molecular Weight : 471.0 g/mol
  • CAS Number : 922111-55-5

The structure of the compound includes a chloro-substituted aromatic ring and an oxalamide moiety, which may contribute to its biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound indicates potential antitumor properties. Studies have shown that similar compounds with structural analogs exhibit significant cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.

Antitumor Activity

A comparative analysis of compounds with similar structures demonstrated that those containing oxalamide linkages often exhibit enhanced antitumor activities. For instance, compounds tested in vitro against human lung cancer cell lines A549, HCC827, and NCI-H358 showed promising results:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5492.12 ± 0.212D Assay
Compound 6HCC8275.13 ± 0.973D Assay
Compound 8NCI-H3586.48 ± 0.112D Assay

These findings suggest that modifications to the oxalamide structure can significantly influence the potency and selectivity of the compounds against cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress in cells .

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Lung Cancer Cells : A study evaluated the effects of various oxalamide derivatives on lung cancer cell lines, revealing that certain modifications led to increased cytotoxicity without significant toxicity to normal cells .
  • Antimicrobial Properties : In addition to antitumor activity, some derivatives have demonstrated antimicrobial effects, suggesting a broader spectrum of biological activity that warrants further investigation .

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN4O4/c1-28-8-7-17-13-16(3-5-20(17)28)21(29-9-11-33-12-10-29)15-26-23(30)24(31)27-19-14-18(25)4-6-22(19)32-2/h3-6,13-14,21H,7-12,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYXQCCAGHODQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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